3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Description
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid (CAS: 1040042-28-1) is a benzofuran derivative characterized by a carboxylic acid group at position 2 of the benzofuran core and a (2-fluorophenyl)sulfanylmethyl substituent at position 3. The compound’s synthesis typically involves alkaline hydrolysis of ester precursors, as demonstrated in analogous benzofuran derivatives . Its crystal structure reveals intermolecular O–H⋯O hydrogen bonding between carboxyl groups, forming centrosymmetric dimers that influence crystallinity and solubility .
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCCAYLTYUWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid typically involves the reaction of 2-fluorobenzyl mercaptan with 1-benzofuran-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents like nitro or amino groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H11FO3S
- Molecular Weight : 302.33 g/mol
- IUPAC Name : 3-{[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid}
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a fluorinated phenyl group and a sulfanyl group enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that the compound can interfere with key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Antibacterial and Antiviral Properties
The compound has demonstrated antibacterial and antiviral activities in various laboratory settings. Its mechanism may involve disrupting bacterial cell membranes or inhibiting viral replication processes .
Enzyme Inhibition
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid acts as an inhibitor for several enzymes, which could be leveraged in drug development targeting specific diseases. For instance, it has been shown to inhibit ligands that are critical in various biochemical pathways .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise as a therapeutic agent in:
- Cancer Treatment : Due to its ability to inhibit tumor growth and modulate signaling pathways associated with cancer progression.
- Infectious Diseases : Its antibacterial and antiviral properties suggest potential applications in treating infections resistant to conventional therapies .
Research Case Studies
Mechanism of Action
The mechanism of action of 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Influence : Replacing fluorine with chlorine (as in the chlorinated analog) increases molecular weight and lipophilicity, which could affect receptor binding but may reduce metabolic stability due to slower enzymatic processing .
- Sulfur-Containing Groups: Methylsulfanyl () and methanesulfonyl () substituents alter electronic and solubility profiles.
- Carboxylic Acid vs. Carboxamide : The title compound’s carboxylic acid group facilitates hydrogen bonding and dimerization, influencing crystallinity . In contrast, carboxamide derivatives (e.g., ) are often prioritized in drug design for improved stability and oral bioavailability .
Pharmacological Potential
Benzofuran derivatives are explored for diverse therapeutic applications, including antimicrobial and anticancer activities . The title compound’s fluorine atom may confer resistance to oxidative metabolism, extending its half-life compared to non-halogenated analogs . However, the carboxamide derivative in demonstrates the feasibility of benzofuran-based pharmaceuticals in clinical formulations, suggesting that further derivatization of the title compound (e.g., ester or amide formation) could enhance drug-like properties .
Biological Activity
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a synthetic compound that has attracted attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including inhibitory actions on specific biological pathways.
- Molecular Formula : C16H13FOS
- Molecular Weight : 286.34 g/mol
- CAS Number : 1040042-28-1
The compound acts primarily as an inhibitor of several ligands and proteins, which are crucial in various biological processes. It has been shown to interact with ion channels and receptors, influencing their activity. Specifically, it is noted for its dual role as both an inhibitor and an activator depending on the target protein involved .
1. Inhibition of Protein Targets
Research indicates that this compound exhibits significant inhibitory activity against certain protein targets. For instance:
- Protein Tyrosine Phosphatase (PTP) : The compound has been evaluated for its inhibitory potential against PTPs, which play a critical role in cellular signaling pathways. The IC50 values for inhibition were found to be in the low micromolar range, indicating potent activity .
2. Antioxidant Properties
This compound has shown promising antioxidant properties in vitro, suggesting its potential to mitigate oxidative stress in biological systems. The antioxidant activity may be attributed to the presence of the benzofuran moiety, which is known for such effects .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic processes .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via palladium-catalyzed C-H arylation (as seen in analogous benzofuran derivatives) .
- Step 2 : Thioether linkage formation using 2-fluorothiophenol under basic conditions (e.g., NaH in THF), with precise temperature control (0–5°C) to minimize side reactions .
- Step 3 : Purification via recrystallization or column chromatography. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere use to prevent oxidation of the sulfanyl group .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use complementary analytical techniques:
- X-ray crystallography to resolve the crystal structure and validate intermolecular interactions (e.g., O–H⋯O hydrogen bonds observed in similar benzofuran carboxylates) .
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the 2-fluorophenylsulfanyl moiety (e.g., characteristic splitting patterns for fluorine-coupled protons) .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What solvent systems are suitable for stabilizing this compound during in vitro assays?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s carboxylic acid group. However, ensure concentrations ≤1 mM to avoid solubility issues. For aqueous buffers, adjust pH to 6.5–7.5 to maintain ionization stability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for benzofuran derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Reproducibility checks : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase inhibition studies) .
- Purity validation : Use HPLC with dual detection (UV and MS) to rule out interference from byproducts (e.g., sulfoxide derivatives formed during storage) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends in structure-activity relationships (SAR) .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to model binding poses. Prioritize the carboxylic acid group for hydrogen bonding with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to evaluate entropy-driven binding .
- Pharmacophore modeling : Identify critical features (e.g., fluorophenyl group for hydrophobic interactions) using tools like Schrödinger’s Phase .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., ethanol/water or acetone/n-hexane) to modulate nucleation.
- Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal lattice formation .
- Additive use : Introduce co-formers (e.g., nicotinamide) to stabilize π-π stacking interactions between benzofuran rings .
Data Contradiction Analysis
Q. Why do enzymatic inhibition assays for similar benzofuran derivatives show variability across labs?
- Root Cause : Differences in enzyme source (e.g., human recombinant vs. tissue-extracted) and assay pH (affecting ionization of the carboxylic acid group).
- Resolution : Harmonize protocols using WHO-recommended reference standards and include positive controls (e.g., indomethacin for COX studies) .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s metabolic stability?
- Required Controls :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
